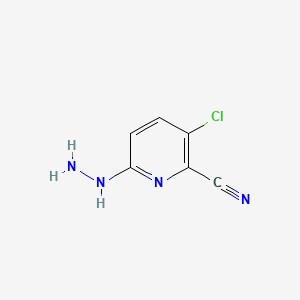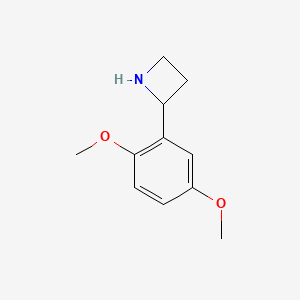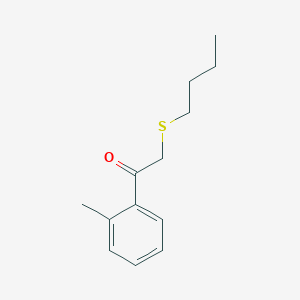
1-Chloroisoquinoline-4-sulfonylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloroisoquinoline-4-sulfonylchloride is a chemical compound with significant importance in various fields of scientific research and industrial applications. It is characterized by the presence of a chloro group at the first position and a sulfonyl chloride group at the fourth position of the isoquinoline ring. This compound is known for its reactivity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloroisoquinoline-4-sulfonylchloride can be synthesized through several methods. One common approach involves the chlorination of isoquinoline followed by sulfonylation. The process typically includes the following steps:
Chlorination: Isoquinoline is treated with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chloro group at the desired position.
Sulfonylation: The chlorinated isoquinoline is then reacted with chlorosulfonic acid (HSO3Cl) to introduce the sulfonyl chloride group.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination and sulfonylation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloroisoquinoline-4-sulfonylchloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Electrophilic Substitution: The chloro group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the isoquinoline ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Electrophilic Substitution: Reagents like nitrating agents, halogens, and Friedel-Crafts acylation reagents are employed under controlled conditions to achieve selective substitution.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Functionalized Isoquinolines: Resulting from electrophilic substitution reactions.
Applications De Recherche Scientifique
1-Chloroisoquinoline-4-sulfonylchloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-chloroisoquinoline-4-sulfonylchloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, readily reacting with nucleophiles to form stable sulfonamide or sulfonate derivatives. The chloro group can undergo further substitution reactions, allowing for the introduction of various functional groups onto the isoquinoline ring. These reactions enable the compound to modify molecular targets and pathways, making it a valuable tool in chemical biology and medicinal chemistry.
Comparaison Avec Des Composés Similaires
1-Chloroisoquinoline: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
4-Sulfonylchloride Isoquinoline: Lacks the chloro group, limiting its use in electrophilic substitution reactions.
1-Bromoisoquinoline-4-sulfonylchloride: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and selectivity in certain reactions.
Uniqueness: 1-Chloroisoquinoline-4-sulfonylchloride is unique due to the presence of both chloro and sulfonyl chloride groups, providing a versatile platform for a wide range of chemical transformations. Its dual reactivity makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various scientific disciplines.
Propriétés
Formule moléculaire |
C9H5Cl2NO2S |
|---|---|
Poids moléculaire |
262.11 g/mol |
Nom IUPAC |
1-chloroisoquinoline-4-sulfonyl chloride |
InChI |
InChI=1S/C9H5Cl2NO2S/c10-9-7-4-2-1-3-6(7)8(5-12-9)15(11,13)14/h1-5H |
Clé InChI |
MWLGUUBSJFESNQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN=C2Cl)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-(6-fluoro-1-hydroxy-3H-2,1-benzoxaborol-4-yl)-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one](/img/structure/B13532151.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4-methyl-3-(propan-2-yl)pentanoicacid](/img/structure/B13532152.png)

![4-[(Pyrrolidin-2-yl)methyl]pyrimidine](/img/structure/B13532159.png)







![3-{[3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy}-2,2-bis({[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy}methyl)propyl3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B13532199.png)


